molecular formula C13H12O5 B3175913 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 96078-23-8

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B3175913
CAS No.: 96078-23-8
M. Wt: 248.23 g/mol
InChI Key: UDYRIQUHULSYII-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Derivative Formation

  • Chemical Reactions and Derivative Synthesis : 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid and its related compounds are used in various chemical reactions to form diverse derivatives. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a related compound, reacted with S-methylisothiosemicarbazide hydroiodide to form different derivatives like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova et al., 2018).

Photoactive Derivatives

  • Photoactive Cellulose Derivatives : This compound can also be involved in the synthesis of photoactive derivatives. A study demonstrated the creation of photoactive derivatives of cellulose by esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, which led to water-soluble polyelectrolytes with photochemically active chromene moieties (Wondraczek et al., 2012).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of this compound have been studied for their antimicrobial properties. For instance, new Schiff base derivatives synthesized by condensation with aryl/hetero aromatic aldehydes showed significant antimicrobial activity (Satyanarayana et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .

Mode of Action

The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .

Biochemical Pathways

The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes is a key process . This photochemistry may be used to control the properties of the new polysaccharide derivatives and is thus of interest in the design of smart materials .

Result of Action

The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can undergo light-triggered photodimerization . This process can be used to control the properties of the new polysaccharide derivatives, making them potentially useful in the design of smart materials .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the light conditions in the environment can trigger the photodimerization of the chromene moieties of the photoactive polyelectrolytes .

Future Directions

The compound’s photoactive properties make it of interest in the design of smart materials . Its ability to control the properties of new polysaccharide derivatives through photochemistry suggests potential applications in various fields .

Biochemical Analysis

Biochemical Properties

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as esterases and oxidoreductases, facilitating the hydrolysis and oxidation-reduction processes. The compound’s interaction with proteins, particularly those involved in signal transduction pathways, highlights its potential in modulating cellular responses. Additionally, this compound can bind to nucleic acids, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. In normal cells, the compound enhances cellular metabolism by upregulating key metabolic enzymes. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events. The compound can inhibit or activate enzymes, such as kinases and phosphatases, altering phosphorylation states and modulating signal transduction. Additionally, this compound affects gene expression by interacting with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of metabolic pathways and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved immune response. At high doses, it can cause toxicity, manifesting as liver damage and oxidative stress. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as NADH and FAD, underscores its role in redox reactions and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific organelles, such as mitochondria and the endoplasmic reticulum. These localizations are essential for its role in regulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-5-12(14)18-11-6-9(3-4-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYRIQUHULSYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193050
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96078-23-8
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96078-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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